molecular formula C15H20O B1293201 Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone CAS No. 898793-45-8

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone

Cat. No.: B1293201
CAS No.: 898793-45-8
M. Wt: 216.32 g/mol
InChI Key: WOPVFPDAHLIWBG-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is a cyclic ketone with the molecular formula C15H20O and a molecular weight of 216.32 g/mol. This compound is known for its unique structure, which includes a cyclobutyl ring and a 2,3-dimethylphenyl group attached to an ethyl ketone moiety. It is used in various fields of synthesis and characterization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone typically involves the use of cyclobutyl and 2,3-dimethylphenyl precursors. One common method is the Friedel-Crafts acylation reaction, where cyclobutyl ketone is reacted with 2,3-dimethylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction of this ketone can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products:

    Oxidation: Carboxylic acids or alcohols.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl and 2,3-dimethylphenyl groups can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

    Cyclobutyl methyl ketone: Similar structure but lacks the 2,3-dimethylphenyl group.

    2-(2,3-Dimethylphenyl)ethyl ketone: Similar structure but lacks the cyclobutyl ring.

    Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness: Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is unique due to the presence of both the cyclobutyl ring and the 2,3-dimethylphenyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-5-3-6-13(12(11)2)9-10-15(16)14-7-4-8-14/h3,5-6,14H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVFPDAHLIWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644660
Record name 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-45-8
Record name 1-Cyclobutyl-3-(2,3-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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